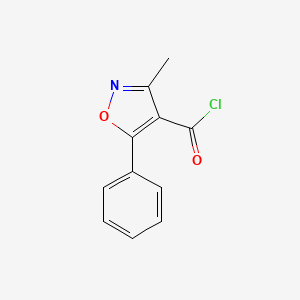

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride

説明

The exact mass of the compound 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-methyl-5-phenyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(15-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFYIVAJRVFJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380147 | |

| Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91182-77-3 | |

| Record name | 3-METHYL-5-PHENYL-4-ISOXAZOLECARBONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-phenylisoxazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride synthesis from 3-methyl-5-phenylisoxazole-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document details the chemical principles, reagent selection, and a field-proven experimental protocol for the conversion of 3-methyl-5-phenylisoxazole-4-carboxylic acid to its corresponding acid chloride. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Strategic Importance

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 3-Methyl-5-phenylisoxazole-4-carboxylic acid and its derivatives are crucial building blocks for synthesizing a range of biologically active molecules, including specialized penicillins like Cloxacillin.[1] The conversion of the carboxylic acid to the more reactive 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride is a pivotal activation step. This acyl chloride is highly electrophilic, making it an excellent precursor for forming amides, esters, and other derivatives through nucleophilic acyl substitution.[2][3] This guide focuses on the practical execution and mechanistic understanding of this critical transformation.

Chemical Principles and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom.[4] The primary challenge is that the hydroxyl group is a poor leaving group. Therefore, the reaction requires a reagent that can transform the -OH into a better leaving group.[3][5]

Several chlorinating agents are available for this purpose, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most prevalent in laboratory and industrial settings.[2][3][6][7]

Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and cost-effective reagent for this transformation.[2][8] The reaction mechanism proceeds through the formation of a reactive chlorosulfite intermediate.[4] A key advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[6][8] This facilitates their removal from the reaction mixture, driving the reaction to completion and simplifying the purification of the desired acyl chloride.[5][6][8]

The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[2][9] DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.[2][9]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride, often used with a catalytic amount of DMF in a solvent like dichloromethane (DCM), is another excellent choice.[7][8] It is considered a milder and more selective reagent than thionyl chloride.[2] The byproducts are also gaseous (CO₂, CO, and HCl), which simplifies workup.[8] While more expensive, its mildness can be advantageous when dealing with sensitive substrates.[2]

Decision Rationale: For the synthesis of 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride, thionyl chloride is a robust and economical choice, well-documented for similar isoxazole structures.[1][10] Its gaseous byproducts make it particularly suitable for achieving a high-purity product with straightforward purification.

Synthesis Workflow and Mechanism

The overall transformation is a nucleophilic acyl substitution. The process can be visualized as a two-stage event: activation of the carboxylic acid and subsequent nucleophilic attack by the chloride ion.

Reaction Mechanism with Thionyl Chloride

-

Activation: The lone pair of electrons on the carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[4][6]

-

Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chloride ion to form a protonated chlorosulfite intermediate.[4]

-

Deprotonation: A base (like pyridine, if used, or another molecule of the carboxylic acid) removes the proton from the hydroxyl group.

-

Nucleophilic Attack: The released chloride ion acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[4][5]

-

Product Formation: A final tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which readily decomposes into gaseous SO₂ and HCl.[4][5][6]

Caption: Synthesis workflow for 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride.

Experimental Protocol

This protocol is a robust method for the synthesis, adapted from established procedures for analogous compounds.[10]

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Hydrogen chloride gas is also produced. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Materials and Equipment:

-

3-methyl-5-phenylisoxazole-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or another suitable high-boiling aprotic solvent

-

Round-bottom flask equipped with a magnetic stirrer

-

Reflux condenser with a gas outlet connected to a trap (e.g., a sodium hydroxide solution)

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-methyl-5-phenylisoxazole-4-carboxylic acid (e.g., 0.1 mol).

-

Reagent Addition: Under anhydrous conditions, add an excess of thionyl chloride (e.g., 0.3-0.5 mol). Alternatively, use an inert solvent like anhydrous toluene (100 mL) and a smaller excess of thionyl chloride.

-

Reaction: Gently heat the mixture to reflux (approximately 80°C for neat thionyl chloride, or the boiling point of the chosen solvent). Maintain the reflux with stirring for 2-4 hours. The evolution of SO₂ and HCl gas should be observed. The reaction progress can be monitored by taking small aliquots, quenching them with methanol to form the methyl ester, and analyzing by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting carboxylic acid.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification:

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all residual thionyl chloride is removed, fresh anhydrous toluene can be added and co-evaporated a couple of times.[8]

-

The crude product, an oil or low-melting solid, can be purified by vacuum distillation.[10] Collect the fraction at the appropriate boiling point and pressure.

-

Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3-methyl-5-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19[11][12][13] | Solid | 192-194[13] |

| 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride | C₁₁H₈ClNO₂ | 221.64 | Solid/Oil | ~41-43* |

*Note: Melting point is for the analogous 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride and serves as an estimate.[1][14]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The broad singlet corresponding to the carboxylic acid proton (-COOH) around 10-12 ppm in the starting material will be absent in the product spectrum. The aromatic protons (multiplet, ~7.4-7.8 ppm) and the methyl protons (singlet, ~2.8 ppm) will remain, possibly with slight shifts.

-

IR (Infrared Spectroscopy): The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear. The C=O stretch will shift from ~1700 cm⁻¹ (for the acid) to a higher frequency of ~1750-1800 cm⁻¹ for the more electrophilic acyl chloride.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the acyl chloride.

Conclusion

The synthesis of 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride from its parent carboxylic acid is a fundamental and enabling transformation in medicinal chemistry. The use of thionyl chloride provides an efficient, scalable, and economical route to this highly reactive intermediate. Careful execution under anhydrous conditions and proper handling of reagents are critical for achieving high yield and purity. This guide provides the necessary technical and theoretical foundation for researchers to successfully perform this synthesis and utilize the product in subsequent drug discovery and development efforts.

References

Sources

- 1. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4 [sigmaaldrich.com]

- 14. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its ability to serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules. 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, a reactive acyl chloride derivative, represents a key building block for introducing the 3-methyl-5-phenylisoxazole moiety into larger, more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis from readily available precursors, and a discussion of its applications, particularly in the context of drug discovery and development. While experimental data for this specific compound is limited, this guide synthesizes information from closely related analogues to provide a robust technical resource.

Physicochemical and Spectroscopic Profile

CAS Number: 91182-77-3[1]

The precise experimental physicochemical properties of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride are not extensively reported in the literature. However, we can infer its characteristics based on its structure and data from its close isomer, 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS: 16883-16-2).

Data Table: Physicochemical Properties

| Property | Value (Predicted or Inferred) | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [2] |

| Molecular Weight | 221.64 g/mol | [2] |

| Appearance | White to light yellow solid (Expected) | Inferred |

| Melting Point | Data not available. Isomer melts at 24 °C. | |

| Boiling Point | Data not available. Isomer boils at 115-117 °C (3 Torr). | N/A |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred |

| XlogP (Predicted) | 2.9 | N/A |

Spectroscopic Characteristics:

-

Infrared (IR) Spectroscopy: As an acyl chloride, the most prominent feature in the IR spectrum is a strong carbonyl (C=O) stretching band expected to appear at a high frequency, typically around 1750-1800 cm⁻¹[3][4][5]. The absence of a broad O-H stretching band (characteristic of the precursor carboxylic acid) would confirm the conversion to the acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the methyl protons (a singlet, likely around 2.3-2.5 ppm) and the aromatic protons of the phenyl group (multiplets in the 7.4-7.8 ppm range).

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 160-180 ppm. Other characteristic signals would include those for the isoxazole ring carbons and the phenyl ring carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for isoxazole derivatives, which can be complex[6][7][8][9]. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition[10].

Synthesis and Mechanism

The synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a two-step process, starting with the construction of the isoxazole ring to form the corresponding carboxylic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

Part 1: Synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic Acid (Precursor)

The precursor, 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid (CAS: 17153-21-8)[11][12], can be synthesized through various methods for constructing the isoxazole ring[13][14][15]. A common and effective approach is the reaction of a β-ketoester with hydroxylamine.

Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-isoxazole-4-carboxylic Acid

-

Reaction Setup: To a solution of ethyl benzoylacetate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Cyclization: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The underlying principle of this step is the condensation of hydroxylamine with the β-ketoester, followed by an intramolecular cyclization to form the isoxazole ring.

-

Hydrolysis: After cooling the reaction mixture, add a solution of sodium hydroxide (e.g., 2M) and stir at room temperature or with gentle heating to hydrolyze the ethyl ester to the corresponding carboxylate salt.

-

Acidification and Isolation: Acidify the cooled reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Part 2: Conversion to 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose[16][17][18][19]. Oxalyl chloride is another alternative, often used with a catalytic amount of DMF[20][21].

Experimental Protocol: Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

-

Reaction Setup: In a fume hood, suspend 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid (1 equivalent) in an inert, dry solvent such as toluene or dichloromethane. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) to the suspension at room temperature. The reaction is exothermic and will produce gaseous byproducts (SO₂ and HCl). The use of a reflux condenser and a gas trap is essential.

-

Reaction Progression: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride can be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Causality in Experimental Choices:

-

Solvent: Anhydrous, aprotic solvents are crucial to prevent the hydrolysis of the highly reactive acyl chloride product.

-

Excess Reagent: A slight excess of the chlorinating agent ensures the complete conversion of the carboxylic acid.

-

Catalyst: DMF acts as a catalyst in the reaction with thionyl chloride by forming a reactive Vilsmeier intermediate, which then reacts with the carboxylic acid.

-

Safety: The reaction must be performed in a well-ventilated fume hood due to the evolution of toxic and corrosive gases (HCl and SO₂).

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Reactivity and Applications in Drug Development

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules.

In the realm of drug discovery, isoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties[14]. The 3-methyl-5-phenylisoxazole moiety can be incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. The carbonyl chloride allows for the covalent attachment of this scaffold to other molecular fragments, enabling the exploration of structure-activity relationships.

Diagram: Reactivity of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

Caption: Common reactions of the target acyl chloride.

Safety and Handling

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors[22].

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors[22]. Keep away from moisture, as it will hydrolyze to the corresponding carboxylic acid and hydrochloric acid.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

-

Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a valuable and reactive chemical intermediate with significant potential in organic synthesis and drug discovery. While specific experimental data for this compound is not abundant, its properties and reactivity can be reliably inferred from its structure and comparison with closely related analogues. The synthetic protocols outlined in this guide, based on established chemical principles, provide a clear pathway for its preparation. As with all reactive chemical reagents, proper safety precautions are paramount during its handling and use. The continued exploration of isoxazole-based compounds in medicinal chemistry ensures that building blocks like 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride will remain relevant and important for the development of new therapeutic agents.

References

- CymitQuimica.

-

University of Calgary. Spectroscopic Analysis of Acyl Chlorides. Available at: [Link]

- Reddit. How to identify an Acyl Chloride in an IR spectra? r/chemhelp. 2024.

- BLD Pharm. 91182-77-3|3-Methyl-5-phenylisoxazole-4-carbonyl chloride.

- LibreTexts. Infrared Spectroscopy.

- ResearchGate.

- Stephens, C. E., & Arafa, R. K. (2003). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

- ResearchGate. IR, NMR and HR-MS Mass spectrum of isoxazole 2c.

- PrepChem. Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.

- Journal of the American Society for Mass Spectrometry.

- BenchChem. 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 17153-21-8.

- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

- Supporting Information.

- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

- Al-Qaisi, J. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1461.

- ChemicalBook. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR.

- 杭州沙拓生物医药科技有限公司. 3-Methyl-5-phenylisoxazole-4-carbonyl chloride.

- Guidechem. 3-METHYL-5-PHENYL-4-ISOXAZOLECARBOXYLIC ACID 17153-21-8 wiki.

- MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. 2022.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011.

- ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. 2015.

- NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride.

- LookChem. CAS No.17153-21-8,3-METHYL-5-PHENYL-4....

- LibreTexts. Conversion of carboxylic acids to acid chlorides. 2023.

- RCSI Repository.

- CymitQuimica.

- Sigma-Aldrich. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | 16883-16-2.

- Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. 2011.

- PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.

- Guidechem. 5-METHYL-4-ISOXAZOLECARBONYL CHLORIDE 67305-24-2 wiki.

- Sigma-Aldrich. 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid | 17153-21-8.

- SpectraBase. 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid - Optional[MS (GC)] - Spectrum.

- ChemicalBook. GIHI CHEMICALS CO.,LIMITED Product....

- Alfa Chemistry. CAS 17153-20-7 3-Methyl-4-isoxazolecarboxylic acid.

- Chemguide. converting carboxylic acids into acyl (acid) chlorides.

- Organic Chemistry Portal. Isoxazole synthesis.

- PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-.

- Al-Warhi, T., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1838-1864.

- BLD Pharm. 25629-50-9|3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

- Organic Syntheses Procedure. Preparation of 2-arylindole-4-carboxylic amide.

- National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. 2022.

- YouTube. Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. 2022.

- ChemSynthesis. 3-hydroxy-4-methyl-5-isoxazolecarboxylic acid.

- ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid.

- Sigma-Aldrich. 5-Methyl-3-phenylisoxazole-4-carboxylic acid 99 1136-45-4.

Sources

- 1. 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 2. 91182-77-3|3-Methyl-5-phenylisoxazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 3. reddit.com [reddit.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid | 17153-21-8 [sigmaaldrich.com]

- 13. Isoxazole synthesis [organic-chemistry.org]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. orgsyn.org [orgsyn.org]

- 21. youtube.com [youtube.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

Spectroscopic Characterization of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Due to the limited availability of directly published spectra for this specific molecule, this guide leverages data from structurally similar analogs to provide a robust and predictive characterization. This approach, rooted in established spectroscopic principles, allows for a comprehensive understanding of the molecule's structural features.

Molecular Structure and Synthesis

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a reactive acyl chloride built upon a central isoxazole core. Its synthesis is typically achieved through the chlorination of its corresponding carboxylic acid, 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid[1][2]. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent.

The molecular structure, presented below, is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule. For 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride, Electron Ionization (EI) would be a standard method for analysis.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a 1 µL aliquot into the GC-MS system.

-

GC Separation: Utilize a capillary column (e.g., HP-5MS) with a temperature program to separate the analyte from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Detection: Scan a mass range of m/z 40-400.

Expected Data and Interpretation

The expected molecular weight of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride (C₁₁H₈ClNO₂) is approximately 221.64 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one chlorine atom, with the M+2 peak being about one-third the intensity of the molecular ion peak (M+).

Analysis of the closely related compound, 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride, shows prominent peaks that can be used to predict the fragmentation of the target molecule[3].

| Predicted m/z | Predicted Fragment | Rationale for Fragmentation |

| 221/223 | [M]⁺ | Molecular ion |

| 186 | [M-Cl]⁺ | Loss of the chlorine radical from the acyl chloride group. |

| 158 | [M-Cl-CO]⁺ | Subsequent loss of a neutral carbon monoxide molecule. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation, a common fragment for phenyl ketone derivatives. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the benzoyl group. |

digraph "Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];"M" [label="[C11H8ClNO2]⁺˙\nm/z 221/223"]; "Frag1" [label="[C11H8NO2]⁺\nm/z 186"]; "Frag2" [label="[C10H8NO]⁺\nm/z 158"]; "Frag3" [label="[C7H5O]⁺\nm/z 105"]; "Frag4" [label="[C6H5]⁺\nm/z 77"];

"M" -> "Frag1" [label="- Cl•"]; "Frag1" -> "Frag2" [label="- CO"]; "Frag2" -> "Frag3" [label="- C2H3N"]; "Frag3" -> "Frag4" [label="- CO"]; }

Figure 2: Predicted mass spectral fragmentation pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride will be dominated by the stretching vibration of the carbonyl group in the acyl chloride.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum of the analogous compound 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride provides a reference for the expected vibrational modes[4].

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| ~1780-1750 | C=O stretch (acyl chloride) | The high frequency is characteristic of the electron-withdrawing effect of the chlorine atom. |

| ~1610-1580 | C=N stretch (isoxazole) | Characteristic of the isoxazole ring. |

| ~1500-1400 | C=C stretch (aromatic) | Phenyl group vibrations. |

| ~1300-1000 | C-O stretch | Associated with the isoxazole ring and acyl chloride. |

| ~800-600 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

The most telling feature will be the strong absorption band for the carbonyl group, which is shifted to a higher wavenumber compared to a corresponding carboxylic acid or ester due to the inductive effect of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a broadband probe.

Expected ¹H NMR Data

Based on the structure and data from similar compounds, the following proton signals are expected[5]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.5 | Multiplet | 5H | Aromatic protons (phenyl group) |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

Expected ¹³C NMR Data

The carbon spectrum will show distinct signals for the carbonyl, aromatic, isoxazole, and methyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~165-160 | C=O (acyl chloride) |

| ~170, ~160 | C3 and C5 of isoxazole |

| ~135-128 | Aromatic carbons |

| ~115 | C4 of isoxazole |

| ~12 | -CH₃ |

The precise chemical shifts can be influenced by the solvent and the specific substitution pattern on the phenyl ring.

References

-

CHEN Zhi-wei, YAN Wei-hua, SU Wei-ke. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 2008, (4): 308-309. [Link]

-

PubChem. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

NIST. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. NIST Chemistry WebBook. [Link]

- Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

PrepChem. Synthesis of N-(m-fluorophenyl)-3-ethyl-5-methyl-4-isoxazole carboxamide. [Link]

-

PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

ChemBK. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. [Link]

-

ResearchGate. 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

-

PubChem. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. [Link]

-

Fisher Scientific. 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid, 97%, Thermo Scientific. [Link]

-

ChemBK. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride. [Link]

-

U.S. EPA. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl-. [Link]

-

NIST. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

- 1. 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid | 17153-21-8 [sigmaaldrich.com]

- 2. 3-Methyl-5-phenylisoxazole-4-carboxylic acid | 17153-21-8 [sigmaaldrich.com]

- 3. 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]

- 5. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Stability and Storage of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic intermediate.

Introduction: The Significance of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a key building block in medicinal chemistry and organic synthesis. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, including COX-2 inhibitors and certain antibiotics.[1] The acyl chloride functional group makes it a highly reactive and versatile intermediate for creating a wide array of derivatives, such as amides, esters, and ketones, which are pivotal in the synthesis of complex target molecules.[2][3] However, the very reactivity that makes this compound so useful also renders it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is therefore paramount to ensure reproducible experimental outcomes and the quality of synthesized materials.

The Achilles' Heel: Inherent Reactivity of the Acyl Chloride Moiety

The primary determinant of the stability of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the significant partial positive charge on the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the oxygen and chlorine atoms.[2] This electrophilicity makes the compound highly susceptible to nucleophilic attack.

Dominant Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is hydrolysis.[2][3] The compound reacts vigorously and exothermically with water, including atmospheric moisture, to yield 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid and corrosive hydrogen chloride gas.[4][5][6]

The mechanism for this reaction is a nucleophilic addition-elimination process:

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[6]

-

Tetrahedral Intermediate Formation: This leads to the formation of a transient tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: The protonated carboxylic acid is then deprotonated by the expelled chloride ion or another water molecule to give the final products.[6]

Caption: Hydrolysis degradation pathway of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.

This reaction is often autocatalytic, as the generated HCl can protonate the carbonyl oxygen of another acyl chloride molecule, further increasing its electrophilicity and accelerating the degradation process.

Secondary Stability Considerations: The Isoxazole Ring

The isoxazole ring itself is generally stable under typical storage conditions, resistant to oxidation and moderate changes in pH.[7] However, it is not entirely inert. The N-O bond is the weakest point in the ring and can be cleaved under specific conditions, such as UV irradiation (photolysis) or catalytic hydrogenation.[1][7] While these conditions are not typically encountered during storage, prolonged exposure to direct sunlight should be avoided as a precautionary measure. For the purpose of storage and handling, the reactivity of the acyl chloride far outweighs the potential for isoxazole ring degradation.

Recommended Storage and Handling Protocols

Based on the chemical properties outlined, the following conditions are mandatory for maintaining the stability and purity of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.

Core Storage Directives

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C.[8][9] | Reduces the rate of potential degradation reactions. Avoids heat that can accelerate hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[10][11] | Prevents contact with atmospheric moisture, the primary degradation agent. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure cap, or a lined metal can).[12][13] | Prevents moisture ingress and protects against the corrosive nature of the compound and its potential degradation products (HCl). DO NOT use aluminum or galvanized containers.[12] |

| Environment | Store in a cool, dry, and well-ventilated area.[12][13] | Minimizes ambient moisture and allows for the safe dissipation of any potential off-gassing. |

| Light Exposure | Protect from direct light. | While the primary concern is hydrolysis, this prevents any potential photolytic degradation of the isoxazole ring.[1] |

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with the following:

-

Alcohols: Reacts to form esters.[2]

-

Amines: Reacts to form amides.[3]

-

Strong Bases (e.g., hydroxides): Reacts violently.[4]

-

Metals: May be corrosive to certain metals.[12]

Self-Validating System: Protocol for Stability Assessment

To ensure the integrity of a stored sample, particularly if it has been opened multiple times or stored for an extended period, its purity can be assessed.

Experimental Protocol: Purity Verification by ¹H NMR Spectroscopy

This protocol allows for the detection of the primary degradation product, 3-Methyl-5-phenyl-4-isoxazolecarboxylic acid.

Objective: To quantify the percentage of the parent acyl chloride versus its hydrolyzed carboxylic acid form.

Methodology:

-

Sample Preparation: Carefully weigh approximately 5-10 mg of the 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride sample in a dry glovebox or under a stream of inert gas to minimize exposure to moisture.

-

Dissolution: Dissolve the sample in an anhydrous deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a known quantity of an inert internal standard with a distinct, non-overlapping NMR signal (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Analysis:

-

Identify the characteristic proton signals for the acyl chloride and the carboxylic acid. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm).

-

Integrate the area of a well-resolved peak for the acyl chloride, the carboxylic acid, and the internal standard.

-

Calculate the molar ratio of the acyl chloride to the carboxylic acid to determine the extent of degradation.

-

Caption: Workflow for the purity assessment of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.

Conclusion

The stability of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is critically dependent on the rigorous exclusion of moisture. Its highly reactive acyl chloride group will readily hydrolyze, compromising sample purity and affecting downstream synthetic applications. By adhering to the storage and handling protocols outlined in this guide—specifically, storage at 2-8°C in a tightly sealed container under an inert atmosphere—researchers can ensure the long-term integrity of this important chemical intermediate. Regular purity verification via methods such as quantitative NMR provides a robust, self-validating system to confirm its suitability for use.

References

-

chemguide: CIE A level chemistry support. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Clark, J. (n.d.). reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

- Kashima, C. (1979). synthetic reactions using isoxazole compounds. HETEROCYCLES, 12(10), 1343.

Sources

- 1. Isoxazole - Wikipedia [en.wikipedia.org]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 25629-50-9|3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride|BLD Pharm [bldpharm.com]

- 9. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride in Organic Solvents

Abstract

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of isoxazolyl penicillin antibiotics. Its solubility in organic solvents is a critical parameter that governs reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the expected solubility profile of this compound based on fundamental chemical principles and data from structurally related molecules. Crucially, it offers detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in a range of organic solvents, ensuring reproducible and accurate results. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this compound's behavior in solution.

Introduction to 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride belongs to the isoxazole class of heterocyclic compounds, which are integral to numerous clinically significant drugs. The isoxazole ring system is a versatile scaffold in medicinal chemistry, contributing to a wide array of biological activities. The presence of the highly reactive acyl chloride functional group makes this molecule a valuable building block for creating amide and ester linkages, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).

Understanding the solubility of this intermediate is paramount for process optimization. Inefficient dissolution can lead to poor reaction yields, while a well-characterized solubility profile enables the selection of appropriate solvents for synthesis, crystallization, and purification, ultimately impacting the purity and cost-effectiveness of the final API.

Predicted Solubility Profile

2.1. Influence of the Isoxazole Core and Substituents

The isoxazole ring, containing both oxygen and nitrogen heteroatoms, imparts a degree of polarity to the molecule. Generally, isoxazole derivatives exhibit greater solubility in polar solvents.[1] The presence of a phenyl group and a methyl group, however, introduces significant nonpolar character. This dual nature suggests that the molecule will exhibit solubility across a range of solvents, with optimal solubility likely in solvents of intermediate polarity.

2.2. The Role of the Acyl Chloride Group

The acyl chloride moiety is highly reactive, particularly towards protic solvents like water and alcohols. Acyl chlorides do not simply dissolve in water; they undergo a vigorous, often violent, exothermic reaction to form the corresponding carboxylic acid and hydrochloric acid.[2] Therefore, for practical purposes, 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is considered insoluble and reactive in aqueous and alcoholic media. This reactivity also necessitates the use of dry (anhydrous) solvents during solubility determination to prevent sample degradation.

2.3. Expected Solubility in Common Organic Solvents

Based on the principle of "like dissolves like" and data from structurally similar compounds[3][4], a qualitative prediction of solubility can be made:

-

High Solubility Expected: In chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., tetrahydrofuran (THF), ethyl acetate, acetone). Synthesis procedures for related compounds often utilize toluene, suggesting good solubility in this solvent as well.[5][6]

-

Moderate Solubility Expected: In less polar aromatic hydrocarbons (e.g., benzene) and ethers (e.g., diethyl ether).

-

Low Solubility Expected: In nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

-

Reactive/Insoluble: In protic solvents (e.g., water, methanol, ethanol).

Quantitative Solubility Determination: A Practical Workflow

To move beyond qualitative predictions, empirical determination of solubility is essential. The following section provides a robust, step-by-step protocol for determining the solubility of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride.

3.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining thermodynamic solubility.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chembk.com [chembk.com]

- 4. 5-Methyl-3-phenylisoxazole-4-carbonyl chloride CAS#: 16883-16-2 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride - Google Patents [patents.google.com]

A Comprehensive Safety & Handling Guide for 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride. Designed for researchers, chemists, and drug development professionals, this guide moves beyond standard template data to offer field-proven insights and explain the causality behind critical safety protocols. The inherent reactivity of the acyl chloride functional group makes this compound a valuable synthetic intermediate, but also necessitates a rigorous and informed approach to its management in a laboratory setting.

Core Chemical Identity and Physicochemical Profile

3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride (CAS No: 16883-16-2) is a solid organic compound that serves as a reactive building block in organic synthesis.[1][2] Its utility is derived from the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack. However, this reactivity is also the source of its significant hazards. The compound's physical state near ambient temperature is a critical handling consideration.

| Identifier | Value | Source |

| Chemical Name | 5-Methyl-3-phenylisoxazole-4-carbonyl chloride | [1][2] |

| CAS Number | 16883-16-2 | [1][2] |

| Molecular Formula | C₁₁H₈ClNO₂ | [2] |

| Molar Mass | 221.64 g/mol | [2] |

| Appearance | White to light yellow solid, powder, or lump | [3][4] |

| Melting Point | 24 - 25 °C | [2][3][4] |

| Boiling Point | >165 - 170 °C (at 1.999 kPa) | [3] |

| Stability | Moisture sensitive | [1] |

| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [1][5] |

Hazard Analysis: A Synthesis of GHS Classifications

The primary danger associated with this reagent is its corrosive nature, which affects all routes of exposure.[1] It is classified as a Category 1B corrosive, capable of causing severe skin burns and permanent eye damage.[1] Ingestion is particularly dangerous due to the risk of perforation of the esophagus and stomach.[1]

Caption: GHS Hazard Profile for the compound.

Table of GHS Hazard and Precautionary Statements:

| Code | Statement | Source |

| H290 | May be corrosive to metals. | [4][5] |

| H302 | Harmful if swallowed. | [1][5] |

| H314 | Causes severe skin burns and eye damage. | [1][4][5] |

| H335 | May cause respiratory irritation. | [1] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [1][4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][5] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [1][5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [1][5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |

| P310 | Immediately call a POISON CENTER or doctor. | [5][6] |

| P405 | Store locked up. | [3][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][5] |

The Chemistry of Reactivity: Understanding Causality

The hazardous nature of 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride is a direct consequence of its chemical reactivity. As an acyl chloride, it readily reacts with any available nucleophiles. This is not a flaw but its designed function; however, uncontrolled reactions lead to hazardous situations.

Hydrolysis: The most immediate and common hazardous reaction in a laboratory environment is hydrolysis. The compound is sensitive to moisture and will react with water in the air or on surfaces to produce 5-methyl-3-phenylisoxazole-4-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1] This reaction is the primary reason for its corrosivity to skin and mucous membranes and its incompatibility with water in fire-fighting scenarios.

Caption: Reaction pathway of hydrolysis.

Incompatible Materials: A thorough understanding of incompatibilities is crucial for preventing uncontrolled exothermic reactions.

-

Bases, Amines, Alcohols: These strong nucleophiles will react vigorously.[1]

-

Strong Oxidizing Agents: Can lead to violent reactions.[1]

-

Metals: The compound itself, and especially the HCl gas generated from hydrolysis, can corrode metals, potentially producing flammable hydrogen gas.[5]

Protocols for Safe Laboratory Operations

Adherence to the following protocols is mandatory to ensure the safety of personnel and the integrity of experiments.

Protocol 1: Engineering Controls and Personal Protective Equipment (PPE)

This protocol forms the foundational layer of safety and must be in place before the reagent is handled.

-

Ventilation: All handling operations, including weighing and transfers, MUST be conducted inside a certified chemical fume hood with sufficient airflow.

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1] Standard safety glasses are insufficient.

-

Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are inspected before use.

-

Respiratory Protection: If there is a risk of dust or vapor inhalation despite fume hood use, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7]

-

Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and in close proximity to the workstation.[8]

Protocol 2: Handling and Dispensing Workflow

This workflow minimizes exposure during active use of the chemical.

-

Preparation: Before opening the container, allow it to equilibrate to room temperature inside the fume hood to prevent condensation of atmospheric moisture on the cold solid.

-

Inert Atmosphere: If the experiment is sensitive to moisture, handle the solid in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon).

-

Weighing and Transfer:

-

Use spark-proof tools and equipment.[3]

-

Dispense the required amount of solid carefully to avoid generating dust.

-

Close the container tightly immediately after dispensing.

-

-

Housekeeping: Do not allow the chemical to come into contact with incompatible materials.[1] Clean any residual dust from the spatula and weighing vessel within the fume hood.

-

Personal Hygiene: Always wash hands and any exposed skin thoroughly with soap and water after handling, even if no direct contact is suspected.[1][5] Do not eat, drink, or smoke in the laboratory area.[5]

Protocol 3: Storage

Proper storage is critical for maintaining the chemical's integrity and preventing accidents.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3]

-

Location: Store in a dedicated, locked corrosives cabinet.[1][4]

-

Segregation: Store away from incompatible materials, particularly bases, amines, and sources of moisture.[1]

-

Atmosphere: For long-term storage, consider placing the primary container inside a secondary container with a desiccant. Storing under an inert atmosphere is also recommended.[8]

Emergency Response Protocols

Immediate and correct response to an incident can significantly mitigate harm.

Protocol 5.1: Accidental Spills

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Assess: Do not attempt to clean a large spill unless you are trained and equipped to do so.

-

Contain (Small Spills):

-

Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do NOT use combustible materials like paper towels.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]

-

Clean the spill area with a non-reactive solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

-

Protocol 5.2: First Aid for Exposure

Medical attention is required for all exposures.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1] Call for immediate medical assistance.

-

Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[8] Call for immediate medical help.

-

Ingestion: Do NOT induce vomiting due to the high risk of perforation.[1] Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[8] Seek immediate emergency medical treatment.

Disposal Considerations

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

-

Waste Stream: This material must be disposed of as hazardous waste.

-

Procedure: Do not dispose of it in drains or regular trash.[5] The material should be placed in a clearly labeled, sealed container and disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

References

- 3-Methyl-5-phenylisoxazole-4-carbonyl chloride - Safety Data Sheet. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKQ7FPIYKAyIU9ByYAJCa9YyV4hcMQrmSK8Zls4eV1MkRb16i1at7Pbk-Udy9ZpDoCQLKv6Gwe5SEkJb1a5-eol2XGwk9omLjlfPCw5GpRUzbUNVoQcloY3ii2WUsMpN_S0XjlzjeNUNuUHV5Yj0CAAlBwF_sJbQ3RXg==]

- 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID - PubChem. PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuYPDNOvWQVL-WZu_i6XVbTUpXzZZ0JelfTiuJzgPubQIHA5n-fMnFNPyciP1yLgc2UFU3-5Fnrmd-xsHGxOE1aI0lxYVM5mWlNqS6UDKfPgNum_XQukjGNY6SFBTdb9VJCj4ZM5plMlCo]

- 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride - PubChem. PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmOhKqaVyKD4gz4V5qcfboa54qNVyA2EaJs1ih21eIR_b7Wi8pokypj6oKfh0dMzVvkgnYC2a-F2UKMSPR6ZfxPB-L2UzC8sWAui7DnBX2KI1FZeId_96xzFPP2sy-U4BB2gE_y-a4SR6x568=]

- SAFETY DATA SHEET - Sigma-Aldrich (Methylmagnesium chloride solution). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHch6LjmCxxK_dEC2eUAj84MhDLzKzhOj2Tr9w9w9_h8ojaMblbgChvnOzIsv9VX7gP6etXPDRfvkk430ljmZ6R9Hq4ax1ctO5EHD_CGOnuh8eqhtU4vMzD5XnfWsh9NIVNOswUiSAsg1n6QLEywVOZ]

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - SAFETY DATA SHEET. Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvcUFy1h9-14J-sAEN8wtLWEDGReH5eX3je10GFQQDevz2ucAZQ0F3qzmTDIHCHLA0j0XDn1xiG0ygaYBKCTkP4XYqltGjoUglARjwIw-rgQzPLZnTeDxHJxmGHYqV7M__K4htcXmt5oQ15T3WqDLHNbv5zYV7qTTLwZtlPEU6YIfaMvoyWumVwZQQIQ3wuQt8KcOvXVcubmx8dQ3oNFlG3fpkieWvwm9uyjUGNCkEBrfF_QRX01ZSAnuTy0Zs9-XXQyJQwtZPqNSXVI7iZLe9VS9GcA==]

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIdi1tvdzz3GxawGpXKykXSKHPQOFNYhVHnqFs61wAME11R2OyPrnv7Dm5F5ADnGtsJ8VgFr6k7egpjeqsuz65qEILT-mwPllrEwJC7L9JW9lYMWXmZY0oTSsN4qDEWbmQJSZQDn8klEZ4fRhS3gnwZeB7TjCOpr6bbSKqSyFeBaRSAoZr9JT-UJOBLwpY0dDjG2TCJ2I9KZCTqdSQJ_AGmLZTkZt-j_MAsZtzQ44JeyJDyoXGK3i4iMRxZnshPvQF-AJaXSttB1OKa_BD9u3KO39dr2IWgCI1jjPcUA==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNVOKzWObJ60rnL-V6hgpyYpZZnKS-XtDFpRdmblZxtzMsJcebyG-C5-2hfUp86T2NazWnrkvv13MPZVxO04Bwa8VSy1GNx7INBh-CgfKJx7ScmYqp9xnXpYi1EwGGOphrKkJ9-C7UL7BpgxX3GDWc4xkX0sNZajZdd98lWAdcuI8JR0EyTkuFpQjwybOzWXLIg-ScJMRlEeuTLVmDLL7M347S-8aFJA_eyzsaPk6PlwTuI-TwnlpVdqend5pdPKspVV-LwFFPMN9hs_f8]

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Physico-chemical Properties. ChemBK. [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Sigma-Aldrich (Phenylacetyl chloride). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1GcQZVGnq5HoJfU_bu8WiO-RwXNzxrxGdn4WmawJ7IKJhgDRmxQQv0_EBzL9gY_HMJ8KxfDyQmK_SIkmrswcSm8-_zmvXWQVJ8hbnvjMmxrTQheshO7YwhBlOAFOMP6PkdfQLZFMoQo5LdXks8U3M]

- 5-Methyl-3-phenylisoxazole-4-carbonyl chloride - Safety Data Sheet. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn1A3v3KlNcgeYMohxQH2-XVWq7zwTXNnAC9xMxR2Azgz2PbuoNPRVNK6M3_05fH8ZW9H1dF9XK_ENhW4v3v5dTxiWIgD-JeulAP4jlGT5Bd8irGG4o6yFX5M2W4cpVvPYkEUny0BhrH22Fquq0QIYtmpXx2Krj1BW9QPWqq3O7zZbWl_0Wv3ahL2KU0j5ig==]

- SAFETY DATA SHEET - Sigma-Aldrich (EPN). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-oGmTIzjzLvRwhoQnZ7bC9mIM16PC4WyYU_wVL9kPhrMyy_InsW_AlnqYX0ePfiCThvgBTB9HLCUxi_qzCEllL8mqnCjgtYLo0CtR_pmXzBLZUfvquf5OlktgoAvD7-A7ynbm-Qb8IRpQyrE=]

- SAFETY DATA SHEET - Sigma-Aldrich (Magnesium perchlorate). Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - BLDpharm. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiKrYVblnBwzMmw4dsmmAuHEANYGro-IOqlVdGKFE2Vl5n9lRlYJBAUGv1wvp4Sh8reM9-SXsghbe-89iAnj2tcdQHDR9Rw143n09BmE8f6HfP4mHYdnfXD_BxacsaE6u6hQfRN1uM0Gv-A5U=]

- 3-(2-chlorophenyl)-5-methyl-4-Isoxazolecarboxylic acid - SAFETY DATA SHEET. Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaT4LKBdcY_96H8FH4vrm4vNy6TSqEpMlhq3rZMZKXLM1PkzeQCdbDDC0EM8ScV2h5k1naoItubZA_TPHfoRb_u_xtQzcJkVIjdrdgG-aAmvfCoiwS_l3jNTNzdZ3WYT0UiHPaF4WAR42Q2IYZ5gDbrv6MvUmsil5k9odx2O4eHPDKIv9jj5GdWlen_NWm-6RkLvw6EbuobQp8mvEDK57lXgiy7y5Z9ayRWyLa-1wFhFm2EguSy4dF0RzApHcjGzQEK9jLIohFWCQBVWwmxcSxUhqFWkqK6mku]

- 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Apollo Scientific. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-Tl7LXmQwtYqSJmbx9sJIslL5Z1IoPm1AEu882UuioHJB0JOOaql1XI1Q4vRSnoM87ZhiVcjuqvJ2JJ3w_zz5CKl2DYvqLH0c57GPMmBQDrKLVrzzUfdeQi9qObAVoqhDobr8AvHob7KuDsA87UNmVh5OyrQHT9whCRKn3SeiU8rnzv-s78uRXwPuzQsonjPJhgvToTOvPto1zvDPBQ==]

- 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride 16883-16-2 - TCI Chemicals. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUhQSOxMgW60g2xahxO0rDnDu6R9Cv_ID65vxeAUsev3cKlii6Pd9_y8VczPyFbf_ciFbqUNJWPJK2IlPE20NbbO1ZRdDpHpC2BXdGGaVHEISI7NmiJHJmM3XRrvWUEj7vv69Lbw==]

Sources

- 1. fishersci.com [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride | 16883-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Application Note & Protocol: A Modular Approach to the Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxamides

Abstract: This document provides a comprehensive guide for the synthesis of diverse 3-methyl-5-phenylisoxazole-4-carboxamides, a class of compounds with significant potential in medicinal chemistry and drug development.[1][2][3] The protocol is centered on a robust two-step process, beginning with the preparation of the highly reactive intermediate, 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride, followed by its subsequent amidation. We offer detailed, field-tested protocols, mechanistic insights, and expert commentary to ensure reproducibility and success for researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic motif frequently incorporated into pharmacologically active molecules.[4] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive scaffold for designing enzyme inhibitors and receptor ligands. Derivatives of isoxazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] Specifically, the carboxamide functional group at the 4-position of the isoxazole ring serves as a versatile handle for modulating a compound's physicochemical properties and biological target engagement, making this synthetic route highly relevant for creating libraries of potential drug candidates.[5]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach isolates the preparation of the sensitive acyl chloride intermediate from the final amide coupling, allowing for better control and purification at each step.

-

Activation Step: Conversion of the commercially available and stable 5-methyl-3-phenylisoxazole-4-carboxylic acid to the highly reactive 5-methyl-3-phenylisoxazole-4-carbonyl chloride.

-

Coupling Step: Reaction of the acyl chloride with a diverse range of primary or secondary amines to form the desired amide bond via nucleophilic acyl substitution.

Figure 1: High-level workflow for the two-part synthesis of isoxazole carboxamides.

Part 1: Protocol for Synthesis of 3-Methyl-5-phenyl-4-isoxazolecarbonyl Chloride

Principle and Rationale

Carboxylic acids are generally not reactive enough to readily form amides under mild conditions. The conversion of the carboxylic acid's hydroxyl group into a chloride atom creates an acyl chloride.[6] The chloride is an excellent leaving group, and the electron-withdrawing nature of both the chlorine and the adjacent carbonyl oxygen renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.[7] Thionyl chloride (SOCl₂) is a preferred reagent for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6][8]

Safety Precaution: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl gas. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | ≥99% | Sigma-Aldrich | Starting Material |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich | Chlorinating Agent |

| Toluene | Anhydrous, ≥99.8% | MilliporeSigma | Reaction Solvent |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Catalyst |

| Round-bottom flask (100 mL) | Borosilicate glass | VWR | Reaction Vessel |

| Reflux condenser with drying tube (CaCl₂) | Borosilicate glass | VWR | Prevent moisture, contain fumes |

| Magnetic stirrer and stir bar | - | IKA | Agitation |

| Heating mantle with temperature control | - | Glas-Col | Heat Source |

| Rotary evaporator | - | Büchi | Solvent Removal |

Step-by-Step Protocol

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (e.g., 5.0 g, 24.6 mmol).

-

Solvent Addition: Add 40 mL of anhydrous toluene to the flask.

-

Reagent Addition: Place the flask under a nitrogen atmosphere. Carefully add thionyl chloride (e.g., 3.6 mL, 49.2 mmol, 2.0 equivalents) dropwise at room temperature.

-

Scientist's Note: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

-

Catalyst: Add a catalytic amount of anhydrous DMF (1-2 drops) to the mixture.

-

Scientist's Note: DMF catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion.

-

-

Reaction: Attach a reflux condenser fitted with a drying tube containing calcium chloride. Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-3 hours.

-

Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Scientist's Note: It is crucial to use a trap (e.g., a base trap with NaOH solution) between the rotary evaporator and the vacuum pump to neutralize the corrosive HCl and SO₂ gases and excess SOCl₂.

-

-

Product: The resulting crude 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride (a low-melting solid or oil) is often used directly in the next step without further purification.[9] Its instability, particularly towards moisture, makes immediate use preferable.

Part 2: Protocol for Synthesis of 3-Methyl-5-phenylisoxazole-4-carboxamides

Principle and Rationale

This reaction is a classic example of nucleophilic acyl substitution.[10] The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[11] This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide C-N bond. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the HCl produced during the reaction.[12] Without this base, the HCl would protonate the starting amine, converting it into an ammonium salt which is no longer nucleophilic, thereby halting the reaction.

Figure 2: General reaction scheme for the formation of isoxazole carboxamides.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Purpose |

| 3-Methyl-5-phenyl-4-isoxazolecarbonyl chloride | - | Synthesized above | Electrophile |

| Amine (e.g., Aniline, Benzylamine, Morpholine) | Reagent grade | Acros Organics | Nucleophile |

| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich | Non-nucleophilic base / HCl scavenger |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma | Reaction Solvent |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | Aqueous wash (removes excess amine/base) |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | VWR | Aqueous wash (removes acidic impurities) |

| Brine (Saturated NaCl) | ACS grade | VWR | Aqueous wash (breaks emulsions) |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS grade | VWR | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | SiliCycle | Stationary phase for chromatography |

Step-by-Step General Protocol

-

Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice-water bath.

-

Scientist's Note: This reaction is exothermic. Cooling helps to control the reaction rate and minimize the formation of side products.

-

-

Acyl Chloride Addition: Dissolve the crude 3-methyl-5-phenyl-4-isoxazolecarbonyl chloride (1.1 equivalents) from Part 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the amine starting material. A typical mobile phase is a mixture of hexane and ethyl acetate.

-

Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel.

-

Aqueous Wash: Wash the organic layer sequentially with:

-

1 M HCl (to remove triethylamine and any unreacted amine).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-